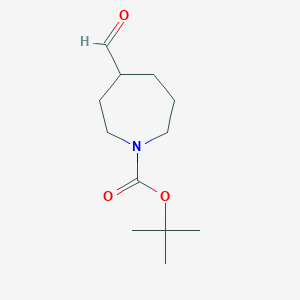

1-Boc-4-formyl-azepane

Description

BenchChem offers high-quality 1-Boc-4-formyl-azepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-4-formyl-azepane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-formylazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-4-5-10(9-14)6-8-13/h9-10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGLIJYHRJWIKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Boc-4-formyl-azepane: Properties, Synthesis, and Applications in Medicinal Chemistry

This document provides a comprehensive technical overview of tert-butyl 4-formylazepane-1-carboxylate, commonly known as 1-Boc-4-formyl-azepane. It is intended for researchers, medicinal chemists, and drug development professionals who utilize advanced heterocyclic building blocks. This guide delves into the molecule's chemical properties, provides validated synthetic protocols, explores its reactivity, and discusses its strategic importance in modern drug discovery.

Introduction: The Strategic Value of the Azepane Scaffold

The azepane ring, a seven-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry.[1][2] Its non-planar, flexible conformation provides access to a greater volume of three-dimensional chemical space compared to more common five- and six-membered rings.[1][3] This structural feature is critical for developing novel intellectual property and achieving high-affinity interactions with complex biological targets.[3]

1-Boc-4-formyl-azepane (CAS No. 1065608-54-9) is a key synthetic intermediate that capitalizes on the benefits of the azepane core.[4] It features two critical functional groups:

-

A tert-butyloxycarbonyl (Boc) protected amine , which renders the nitrogen temporarily inert, allowing for selective chemistry to be performed elsewhere on the molecule.

-

A formyl (aldehyde) group , which serves as a versatile chemical handle for a wide array of transformations, most notably for building carbon-carbon and carbon-nitrogen bonds.

This combination makes it an ideal building block for introducing the azepane motif into lead compounds during drug discovery campaigns.[5]

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of 1-Boc-4-formyl-azepane is essential for its effective use in synthesis.

Core Chemical Data

The primary identification and physical characteristics are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl 4-formylazepane-1-carboxylate | [4] |

| CAS Number | 1065608-54-9 | [4] |

| Molecular Formula | C₁₂H₂₁NO₃ | [4] |

| Molecular Weight | 227.30 g/mol | [4] |

| Physical State | Expected to be a high-boiling oil or low-melting solid at room temperature. | Inferred from similar structures. |

| Storage | Store in a cool, dry, well-ventilated area, sealed in a dry environment. | [4] |

Predicted Spectroscopic Signature

While specific spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring and product characterization.

| Technique | Predicted Signal | Rationale and Causality |

| ¹H NMR | ~9.6-9.8 ppm (t, 1H) | The aldehyde proton signal, typically a triplet due to coupling with the adjacent CH₂ group. |

| ~3.4-3.6 ppm (m, 4H) | Protons on carbons adjacent to the Boc-protected nitrogen (positions 2 and 7). | |

| ~2.4-2.6 ppm (m, 1H) | The proton on the carbon bearing the formyl group (position 4). | |

| ~1.6-2.0 ppm (m, 6H) | Protons of the remaining methylene groups in the azepane ring. | |

| ~1.45 ppm (s, 9H) | The nine equivalent protons of the tert-butyl group of the Boc protector. | |

| ¹³C NMR | ~203-205 ppm | The characteristic chemical shift for an aldehyde carbonyl carbon. |

| ~155 ppm | The carbonyl carbon of the Boc carbamate group. | |

| ~80 ppm | The quaternary carbon of the tert-butyl group. | |

| ~45-55 ppm | Carbons within the azepane ring, with those adjacent to nitrogen appearing more downfield. | |

| ~28.5 ppm | The three equivalent methyl carbons of the tert-butyl group. | |

| IR Spectroscopy | ~1720-1730 cm⁻¹ | Strong C=O stretch from the aldehyde. |

| ~1680-1695 cm⁻¹ | Strong C=O stretch from the Boc-carbamate. | |

| ~2720 cm⁻¹ & ~2820 cm⁻¹ | Fermi doublets, characteristic C-H stretching of the aldehyde proton. |

Synthesis and Purification Workflow

1-Boc-4-formyl-azepane is not typically synthesized from simple precursors in a standard laboratory setting; it is most often purchased as a building block. However, a common and reliable method for its preparation would involve the mild oxidation of its corresponding alcohol, tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate.

The diagram below illustrates a logical and field-proven workflow for this transformation.

Caption: Proposed workflow for the synthesis of 1-Boc-4-formyl-azepane.

Experimental Protocol: Dess-Martin Oxidation

This protocol describes a self-validating system for the oxidation of the precursor alcohol. The choice of Dess-Martin periodinane (DMP) is deliberate; it is a mild oxidant that operates at room temperature, minimizes the risk of over-oxidation to the carboxylic acid, and simplifies the workup procedure compared to chromium-based reagents or Swern-type oxidations.

Materials:

-

tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate (1.0 equiv)

-

Dess-Martin Periodinane (1.2 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

-

Hexanes and Ethyl Acetate (EtOAc) for elution

Procedure:

-

Reaction Setup: Dissolve tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add Dess-Martin periodinane in one portion at room temperature with vigorous stirring. The reaction is typically complete within 1-3 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing a 1:1 mixture of saturated NaHCO₃ and 10% Na₂S₂O₃ solution. Stir vigorously until the layers are clear. This step neutralizes acidic byproducts and quenches any remaining DMP.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude aldehyde by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Chemical Reactivity and Synthetic Utility

The synthetic value of 1-Boc-4-formyl-azepane stems from the predictable reactivity of its aldehyde group. The Boc-protected amine is stable to the conditions of most aldehyde-focused reactions, ensuring high chemoselectivity.

Caption: Major synthetic transformations of 1-Boc-4-formyl-azepane.

Core Application: Reductive Amination

Reductive amination is arguably the most powerful application of this building block in drug discovery, as it directly forms a new amine linkage, a common feature in bioactive molecules.

Mechanism Insight: The reaction proceeds via the formation of an intermediate iminium ion upon condensation of the aldehyde with a primary or secondary amine. This electrophilic species is then selectively reduced by a hydride donor. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this one-pot procedure because it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the intermediate iminium ion as it forms. This selectivity is the cornerstone of the protocol's high efficiency.

Step-by-Step Protocol:

-

Setup: To a solution of 1-Boc-4-formyl-azepane (1.0 equiv) and a primary or secondary amine (1.1 equiv) in an appropriate solvent (e.g., dichloroethane or THF), add a small amount of acetic acid (0.1 equiv) to catalyze iminium ion formation.

-

Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium formation.

-

Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the mixture.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the product with an organic solvent like DCM or EtOAc.

-

Purification: Wash the combined organic layers, dry over MgSO₄, concentrate, and purify by column chromatography to yield the desired N-substituted product.

Safety, Handling, and Storage

While a specific safety data sheet for 1-Boc-4-formyl-azepane is not universally available, data from structurally related compounds provide a strong basis for safe handling procedures.[6][7][8]

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[7][9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] Avoid breathing dust, fumes, or vapors.[8] Wash hands thoroughly after handling.[6]

-

Hazards: Expected to cause skin and eye irritation.[7] May cause respiratory irritation.[7] The toxicological properties have not been fully investigated.[6]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][9] Store locked up.[6]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and reducing agents.[6]

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1491502, 1-Boc-4-AP. Retrieved from [Link]

- Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494.

-

Ivy Fine Chemicals. (n.d.). 1-Boc-4-formyl-azepane. Retrieved from [Link]

- Singh, H., & Kumar, S. (2020). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Mini-Reviews in Organic Chemistry, 17(5), 534-561.

-

Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Retrieved from [Link]

- Begnini, F., et al. (2021). Synthesis of Functionalized Azepines via Cu(I)

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. lifechemicals.com [lifechemicals.com]

- 4. 1-Boc-4-formyl-azepane - CAS:1065608-54-9 - Sunway Pharm Ltd [3wpharm.com]

- 5. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.ca [fishersci.ca]

- 7. aksci.com [aksci.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-Boc-4-formyl-azepane (CAS: 1065608-54-9): Synthesis, Reactions, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Azepane Scaffold - An Underexplored Frontier in Medicinal Chemistry

The seven-membered nitrogen heterocycle, azepane, represents a critical yet underutilized scaffold in the landscape of modern drug discovery. While its smaller five- and six-membered counterparts, pyrrolidine and piperidine, are ubiquitous in pharmaceutical libraries, the conformational flexibility and unique vectoral space occupied by the azepane ring offer fertile ground for the design of novel therapeutics. This guide focuses on a key functionalized building block, tert-butyl 4-formylazepane-1-carboxylate (1-Boc-4-formyl-azepane) , providing a comprehensive technical overview of its synthesis, reactivity, and strategic deployment in the synthesis of biologically active agents. As a Senior Application Scientist, the following sections are designed to bridge theoretical knowledge with practical, field-proven insights, empowering researchers to confidently incorporate this versatile intermediate into their synthetic programs.

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory.

| Property | Value | Source(s) |

| CAS Number | 1065608-54-9 | [1] |

| Molecular Formula | C₁₂H₂₁NO₃ | [2] |

| Molecular Weight | 227.30 g/mol | [2] |

| IUPAC Name | tert-butyl 4-formylazepane-1-carboxylate | [3] |

| Appearance | Oil | [3] |

| Storage | Freezer, Sealed in dry conditions | [3] |

Safety and Handling: 1-Boc-4-formyl-azepane is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[4] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory.

Synthesis of 1-Boc-4-formyl-azepane: The Oxidation of the Precursor Alcohol

The most direct and common route to 1-Boc-4-formyl-azepane is the oxidation of its corresponding primary alcohol, tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate . The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the Boc-protecting group. Two field-proven, mild oxidation methodologies are particularly well-suited for this transformation: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Causality Behind Method Selection: Swern vs. Dess-Martin

-

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at cryogenic temperatures (-78 °C). Its primary advantages are the low cost of reagents and the clean formation of volatile byproducts (dimethyl sulfide, CO, CO₂), which simplifies purification. However, it requires strict anhydrous conditions and careful temperature control to avoid side reactions, such as the Pummerer rearrangement. The foul odor of dimethyl sulfide is a notable practical drawback, necessitating a well-ventilated workspace and proper waste quenching procedures.

-

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers a highly selective and mild oxidation at room temperature. The reaction is typically faster and the workup is often simpler than the Swern protocol. DMP is particularly advantageous for small-scale syntheses and for substrates sensitive to the cryogenic conditions of the Swern oxidation. The main disadvantages are the higher cost of the reagent and its potential for explosive decomposition upon heating, although this is rarely an issue under standard laboratory conditions.

For a robust and scalable synthesis of 1-Boc-4-formyl-azepane, both methods are viable. The choice often comes down to laboratory preference, scale, and the specific purity requirements of the final product.

Experimental Protocol: Dess-Martin Oxidation of tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate

This protocol is adapted from standard literature procedures for the oxidation of primary alcohols to aldehydes.[2]

Diagram of the Synthetic Workflow:

Caption: Oxidation of the precursor alcohol to the target aldehyde.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate (1.0 eq) in dichloromethane (DCM, approx. 0.1-0.2 M) at room temperature, add Dess-Martin periodinane (1.2-1.5 eq) in one portion.

-

Reaction Monitoring: Stir the resulting mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether. Quench the reaction by pouring it into a vigorously stirred biphasic solution of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir until both layers become clear.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can then be purified by flash column chromatography on silica gel.

The Reactivity of the Formyl Group: A Gateway to Molecular Diversity

The aldehyde functionality of 1-Boc-4-formyl-azepane is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. Two of the most impactful transformations in drug discovery are reductive amination and the Wittig reaction.

Reductive Amination: Building Substituted Amine Scaffolds

Reductive amination is a cornerstone of medicinal chemistry, enabling the formation of secondary and tertiary amines from aldehydes.[5] The process involves the in-situ formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by reduction with a mild hydride source.

Diagram of the Reductive Amination Workflow:

Caption: General workflow for reductive amination.

Mechanistic Insight and Reagent Choice: The choice of reducing agent is critical for a successful reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and its ability to reduce the iminium ion in the presence of the starting aldehyde, minimizing the unwanted reduction of the aldehyde to the alcohol. This self-validating system ensures that the reaction proceeds cleanly towards the desired amine product.

Step-by-Step General Protocol:

-

Imine Formation: To a solution of 1-Boc-4-formyl-azepane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add the primary or secondary amine (1.0-1.2 eq). A small amount of acetic acid can be added to catalyze imine formation.

-

Reduction: After stirring for a short period (e.g., 30-60 minutes) at room temperature, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise.

-

Reaction Monitoring and Workup: Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NaHCO₃. Extract the product with DCM, dry the combined organic layers, and concentrate. Purify by flash chromatography.

The Wittig Reaction: Constructing Alkenes

The Wittig reaction is a powerful method for converting aldehydes into alkenes with high regioselectivity.[6] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent).

Mechanistic Rationale: The reaction proceeds through a concerted [2+2] cycloaddition between the aldehyde and the ylide to form a transient oxaphosphetane intermediate. This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene. The stereochemical outcome (E/Z selectivity) of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides (e.g., those with alkyl substituents) typically favor the Z-alkene, while stabilized ylides (e.g., those with adjacent electron-withdrawing groups) favor the E-alkene.

Step-by-Step General Protocol (for a non-stabilized ylide):

-

Ylide Generation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend the appropriate triphenylphosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to -78 °C or 0 °C and add a strong base such as n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS) dropwise until the characteristic color of the ylide appears (often red or orange).

-

Reaction with Aldehyde: To the cold ylide solution, add a solution of 1-Boc-4-formyl-azepane (1.0 eq) in anhydrous THF dropwise.

-

Warming and Quench: Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC). Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The product can be purified by flash chromatography to separate it from the triphenylphosphine oxide byproduct.

Applications in Drug Discovery: The Azepane Core in Bioactive Molecules

The azepane scaffold is a key structural motif in a variety of biologically active molecules, including approved drugs and clinical candidates.[7] Its presence can impart favorable physicochemical properties and allow for optimal interaction with biological targets. 1-Boc-4-formyl-azepane serves as a crucial starting point for the synthesis of these complex molecules.

Case Study: Azepane Derivatives as Protein Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The azepane ring has been successfully incorporated into potent protein kinase B (PKB/Akt) inhibitors. For example, derivatives of the natural product (-)-balanol, which contains an azepane core, have shown potent inhibitory activity against PKB-alpha.[7] The synthesis of analogs often involves the elaboration of a functionalized azepane scaffold, where a formyl group can be a key entry point for introducing necessary side chains via reductive amination to explore the structure-activity relationship (SAR).

Analytical Characterization

-

¹H NMR: Key signals would include a singlet for the aldehyde proton (~9.5-9.8 ppm), a singlet for the nine protons of the Boc group (~1.45 ppm), and a series of multiplets for the azepane ring protons.

-

¹³C NMR: Diagnostic peaks would be the aldehyde carbonyl carbon (~200-205 ppm), the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the carbons of the azepane ring.

-

Mass Spectrometry: The expected [M+H]⁺ ion would be observed at m/z 228.16.

Conclusion and Future Outlook

1-Boc-4-formyl-azepane is a high-value building block for medicinal chemists and drug discovery scientists. Its synthesis from the corresponding alcohol is straightforward using established oxidation methods. The aldehyde functionality provides a versatile handle for key bond-forming reactions, such as reductive amination and the Wittig reaction, enabling the construction of diverse and complex azepane-containing molecules. As the exploration of novel chemical space continues to be a priority in the pharmaceutical industry, the strategic use of functionalized seven-membered heterocycles like 1-Boc-4-formyl-azepane will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

- Zhang, B.-L., Ye, K.-J., Xu, S., & Xu, T.-S. (2018). Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate. In 2nd International Conference on Biological Sciences and Technology (BST 2017).

- Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085.

- PubChem. (n.d.). Tert-butyl 4-amino-5-(hydroxymethyl)azepane-1-carboxylate.

- Fluorochem. (n.d.).

- Game Changer. (2025, December 28). Tert-butyl 4-(hydroxymethyl)

- Engh, R. A., et al. (2003). Structure-based optimization of novel azepane derivatives as PKB inhibitors. Journal of Medicinal Chemistry, 46(21), 4495-4507.

- Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911.

- Supporting Information for various chemical syntheses. (2018).

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

- Atlantis Press. (2018, February). Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate. Advances in Biological Sciences Research.

- Christoffers, J., et al. (2023, March 24). Preparation of Optically Active Azepane Scaffolds. ChemistryViews.

- Fülöp, F., et al. (n.d.).

- Lane, B. S., et al. (n.d.). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. PMC - PubMed Central.

- PubChem. (n.d.). Tert-butyl 4-formyl-4-methylazepane-1-carboxylate.

- Conn, P. J., et al. (2016, March 7).

- Lindsley, C. W., et al. (n.d.). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. PMC.

-

Aribo Biotechnology. (n.d.). 1-Boc-4-formyl-azepane. Retrieved from [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. researchgate.net [researchgate.net]

- 3. Tert-butyl 4-formyl-4-methylazepane-1-carboxylate | C13H23NO3 | CID 105503060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure-based optimization of novel azepane derivatives as PKB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to tert-Butyl 4-Formylazepane-1-carboxylate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azepane Scaffold in Modern Drug Discovery

The seven-membered azepane ring system is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its inherent conformational flexibility allows for the precise spatial orientation of substituents, enabling fine-tuned interactions with biological targets. Within this class of molecules, tert-butyl 4-formylazepane-1-carboxylate emerges as a particularly valuable building block. The presence of a reactive aldehyde functionality at the 4-position, combined with the synthetically versatile N-Boc protecting group, makes it a key intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its structure, synthesis, characterization, and applications, offering field-proven insights for researchers in drug development and organic synthesis.

Physicochemical Properties and Structural Elucidation

tert-Butyl 4-formylazepane-1-carboxylate, with the CAS number 1065608-54-9, is typically an oil at room temperature.[1] Its structure consists of a seven-membered azepane ring, with a tert-butoxycarbonyl (Boc) group protecting the nitrogen atom and a formyl (aldehyde) group at the 4-position.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁NO₃ | [2] |

| Molar Mass | 227.3 g/mol | [2] |

| Boiling Point (Predicted) | 313.9 ± 35.0 °C | [2] |

| Density (Predicted) | 1.087 ± 0.06 g/cm³ | [2] |

| Storage Conditions | Inert atmosphere, Store in freezer, under -20°C | [3] |

The Boc protecting group serves a critical role in synthetic strategies involving this molecule. It deactivates the nucleophilicity of the ring nitrogen, preventing unwanted side reactions, and can be readily removed under acidic conditions to allow for further functionalization of the amine.[1][4]

Synthesis of tert-Butyl 4-Formylazepane-1-carboxylate: A Strategic Approach

The most common and logical synthetic route to tert-butyl 4-formylazepane-1-carboxylate involves the oxidation of the corresponding primary alcohol, tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate (CAS: 1065608-51-6).[5] The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the Boc protecting group. Several reliable methods are at the disposal of the synthetic chemist, with the Swern and Dess-Martin oxidations being among the most favored for their mild conditions and high yields.

Causal Analysis of Oxidation Methodologies:

-

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base such as triethylamine.[6] It is highly effective for the synthesis of aldehydes from primary alcohols and is known for its mild reaction conditions, typically conducted at low temperatures (-78 °C), which helps to suppress side reactions.[6] The formation of the volatile and malodorous dimethyl sulfide is a notable byproduct.[6]

-

Dess-Martin Periodinane (DMP) Oxidation: This method employs a hypervalent iodine reagent, the Dess-Martin periodinane, as the oxidizing agent.[7][8] DMP oxidations are known for their operational simplicity, neutral pH conditions, and rapid reaction times at room temperature.[5][7] This makes it an excellent choice for substrates sensitive to acidic or basic conditions. The reaction produces two equivalents of acetic acid, which can be buffered with pyridine if the substrate is acid-labile.[7]

-

Pyridinium Chlorochromate (PCC) Oxidation: While a classic method for oxidizing primary alcohols to aldehydes, PCC is a chromium-based reagent and carries concerns regarding toxicity and disposal.[9] It is generally less favored in modern synthesis when milder and more environmentally benign alternatives like the Swern or Dess-Martin oxidations are available.

Step-by-Step Synthesis Protocol (Dess-Martin Oxidation):

This protocol is a representative procedure for the oxidation of tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate to the target aldehyde.

Step 1: Preparation of the Starting Material

The precursor alcohol, tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate, can be synthesized from commercially available starting materials, often involving the reduction of a corresponding carboxylic acid or ester derivative of the azepane ring.

Step 2: Dess-Martin Oxidation

-

Reaction Setup: To a solution of tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alcohol and the appearance of the more nonpolar aldehyde product. The reaction is typically complete within 1-3 hours.

-

Work-up: Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This step is crucial to neutralize the acetic acid byproduct and to reduce any remaining DMP. The mixture is stirred vigorously until the layers become clear.

-

Extraction: The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 4-formylazepane-1-carboxylate.

Caption: Key synthetic transformations of the aldehyde functionality.

Safety and Handling

As a laboratory chemical, tert-butyl 4-formylazepane-1-carboxylate should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) for this compound is not readily available in public databases, information from structurally related compounds suggests that it may cause skin and eye irritation. [2][10]It is advisable to handle the compound in a well-ventilated fume hood, wearing personal protective equipment (PPE) including safety glasses, gloves, and a lab coat. [10]In case of contact with skin or eyes, flush with copious amounts of water. [10]Store the compound in a tightly sealed container in a cool, dry place, and as recommended, under freezer conditions for long-term storage. [3]

Conclusion

tert-Butyl 4-formylazepane-1-carboxylate is a strategically important building block in organic synthesis, particularly for the development of novel therapeutics. Its bifunctional nature, combining a protected amine with a reactive aldehyde on a conformationally flexible seven-membered ring, provides a powerful platform for the construction of diverse and complex molecules. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for leveraging its full potential in research and development.

References

-

Capot Chemical Co., Ltd. (n.d.). tert-butyl 4-formylazepane-1-carboxylate. Retrieved from [Link]

-

ChemBK. (n.d.). tert-butyl 4-formylazepane-1-carboxylate. Retrieved from [Link]

- Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085.

- Li, G., et al. (2018). Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate.

-

PubChem. (n.d.). tert-Butyl 4-formylpiperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). N-Boc-hexahydro-1H-azepin-4-one. Retrieved from [Link]

-

Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

-

LookChem. (n.d.). 1-Boc-azepane-4-Methanol. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

-

Chem-Station. (2014, March 12). Dess-Martin Oxidation. Retrieved from [Link]

Sources

- 1. CASPRE [caspre.ca]

- 2. chembk.com [chembk.com]

- 3. tert-butyl 4-formylazepane-1-carboxylate | 1065608-54-9 [chemicalbook.com]

- 4. A rapid 1H NMR assay for enantiomeric excess of alpha-substituted aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cas 1065608-51-6,1-Boc-azepane-4-Methanol | lookchem [lookchem.com]

- 6. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 7. Tert-butyl 4-formyl-4-methylazepane-1-carboxylate | C13H23NO3 | CID 105503060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Boosting the resolution of 1H NMR spectra by homonuclear broadband decoupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1065608-54-9 | tert-butyl 4-formylazepane-1-carboxylate - Capot Chemical [capotchem.com]

Synthesis of 1-Boc-4-formyl-azepane: An In-depth Technical Guide for Drug Development Professionals

Introduction: The Azepane Scaffold in Modern Drug Discovery

The azepane ring system, a seven-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry, frequently incorporated into a diverse array of therapeutic agents. Its inherent three-dimensional structure allows for the precise spatial orientation of pharmacophoric groups, enabling high-affinity interactions with biological targets. The title compound, 1-Boc-4-formyl-azepane (tert-butyl 4-formylazepane-1-carboxylate), is a key synthetic intermediate, providing a versatile handle for the elaboration of more complex molecules. The aldehyde functionality serves as a linchpin for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including reductive amination, Wittig reactions, and aldol condensations. This guide provides a comprehensive overview of robust and scalable synthetic strategies for the preparation of this valuable building block, focusing on practical experimental details and the underlying chemical principles.

Strategic Approaches to the Synthesis of 1-Boc-4-formyl-azepane

The synthesis of 1-Boc-4-formyl-azepane can be efficiently achieved through a multi-step sequence commencing from readily available starting materials. The most convergent and widely employed strategy involves the initial preparation of a C4-functionalized azepane core, followed by functional group manipulation to introduce the aldehyde moiety. This guide will detail two primary and reliable synthetic pathways, both originating from the pivotal intermediate, 1-Boc-azepane-4-carboxylic acid.

Synthetic Pathway Overview:

Caption: High-level overview of the synthetic strategy.

Part 1: Synthesis of the Key Intermediate: 1-Boc-azepane-4-carboxylic acid

The synthesis of the crucial precursor, 1-Boc-azepane-4-carboxylic acid, is a critical first stage. While this compound is commercially available[1][2][3], an in-house synthesis from a more fundamental starting material like azepan-4-one provides greater control over the supply chain for large-scale drug development campaigns. A robust method involves a multi-step sequence, which will be outlined here.

Experimental Protocol: Synthesis of 1-Boc-azepane-4-carboxylic acid from Azepan-4-one

This procedure involves the protection of the azepane nitrogen, followed by functionalization at the 4-position to introduce the carboxylic acid group.

Step 1: N-Boc Protection of Azepan-4-one

-

Reaction: Azepan-4-one is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base to yield tert-butyl 4-oxoazepane-1-carboxylate.

-

Rationale: The Boc protecting group is essential to prevent side reactions involving the secondary amine during subsequent synthetic transformations. It is stable under a wide range of reaction conditions and can be readily removed under acidic conditions.

Step 2: Introduction of the Carboxylic Acid Moiety

-

Reaction: The protected ketone undergoes a reaction sequence, for instance, a Reformatsky reaction with an appropriate bromoacetate ester followed by hydrolysis, or a Wittig-type reaction followed by oxidative cleavage, to install the carboxylic acid group at the C4 position.

-

Rationale: These methods provide reliable ways to form a new carbon-carbon bond and introduce the desired carboxyl functionality.

Data Summary Table:

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Azepan-4-one | (Boc)₂O, Triethylamine | Dichloromethane | 0 to rt | 12 | ~95 |

| 2 | tert-butyl 4-oxoazepane-1-carboxylate | e.g., Ethyl bromoacetate, Zn; then H₃O⁺ | THF | Reflux | 6 | ~70-80 |

Part 2: Reduction of 1-Boc-azepane-4-carboxylic acid to (1-Boc-azepan-4-yl)methanol

With the key carboxylic acid intermediate in hand, the next step is its reduction to the corresponding primary alcohol. Carboxylic acids are generally less reactive towards nucleophilic reducing agents than aldehydes or ketones. Therefore, powerful reducing agents or a two-step esterification-reduction sequence are typically employed.

Method A: Direct Reduction with Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of directly converting carboxylic acids to primary alcohols.[4][5][6][7][8]

Experimental Workflow: LAH Reduction

Caption: Workflow for the LAH reduction of 1-Boc-azepane-4-carboxylic acid.

Experimental Protocol:

-

To a solution of 1-Boc-azepane-4-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) at 0 °C, add lithium aluminum hydride (1.5-2.0 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

-

Filter the resulting precipitate and wash with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford (1-Boc-azepan-4-yl)methanol.

Causality and Trustworthiness: The use of anhydrous conditions is critical as LAH reacts violently with water. The Fieser workup is a standardized and safe procedure for quenching LAH reactions, resulting in a granular precipitate that is easily filtered.

Method B: Two-Step Esterification and Sodium Borohydride Reduction

An alternative, often milder, approach involves a two-step sequence: Fischer esterification of the carboxylic acid followed by reduction of the resulting ester with sodium borohydride (NaBH₄).[9][10][11][12] While NaBH₄ is not sufficiently reactive to reduce carboxylic acids directly, it readily reduces esters.[13][14]

Experimental Protocol:

Step 1: Fischer Esterification

-

Dissolve 1-Boc-azepane-4-carboxylic acid (1.0 eq) in methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

-

Heat the mixture at reflux for 4-8 hours.

-

Cool the reaction, neutralize the acid, and extract the methyl ester with an organic solvent.

-

Purify by column chromatography or use directly in the next step.

Step 2: Sodium Borohydride Reduction

-

Dissolve the methyl 1-Boc-azepane-4-carboxylate (1.0 eq) in a mixture of THF and methanol.

-

Add sodium borohydride (2.0-3.0 eq) portion-wise at 0 °C.

-

Stir the reaction at room temperature for 2-4 hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify by column chromatography to yield (1-Boc-azepan-4-yl)methanol.

Comparative Data Table for Reduction Methods:

| Method | Reducing Agent | Solvent | Temperature (°C) | Advantages | Disadvantages |

| A | LiAlH₄ | THF | 0 to rt | One step, high yield | Highly reactive, requires stringent anhydrous conditions |

| B | NaBH₄ (on ester) | THF/MeOH | 0 to rt | Milder, safer reagent | Two steps, may have lower overall yield |

Part 3: Oxidation of (1-Boc-azepan-4-yl)methanol to 1-Boc-4-formyl-azepane

The final step in the synthesis is the selective oxidation of the primary alcohol to the aldehyde. Over-oxidation to the carboxylic acid is a potential side reaction, necessitating the use of mild and controlled oxidation conditions. Two highly effective and widely adopted methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Method A: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, at low temperatures, followed by the addition of a hindered base like triethylamine.[5][10][14][15]

Experimental Workflow: Swern Oxidation

References

- 1. 868284-36-0 1-BOC-AZEPANE-4-CARBOXYLIC ACID [chemsigma.com]

- 2. chemscene.com [chemscene.com]

- 3. 868284-36-0|1-Boc-Azepane-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. adichemistry.com [adichemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Sodium borohydride reduction of aromatic carboxylic acids via methyl esters [ouci.dntb.gov.ua]

- 12. Ester synthesis by esterification [organic-chemistry.org]

- 13. Khan Academy [khanacademy.org]

- 14. m.youtube.com [m.youtube.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 1-Boc-4-formyl-azepane: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-Boc-4-formyl-azepane, a valuable heterocyclic building block in medicinal chemistry. The azepane scaffold is a privileged structure in numerous biologically active compounds, and the targeted functionalization at the 4-position offers a versatile handle for the synthesis of diverse molecular architectures.[1][2] This document details the physicochemical properties, a robust synthesis protocol from a commercially available precursor, and standard analytical characterization methods for 1-Boc-4-formyl-azepane. Furthermore, it explores its critical role in the synthesis of advanced pharmaceutical intermediates, particularly through reductive amination, highlighting its significance for researchers and professionals in drug development.

Introduction: The Significance of the Azepane Moiety

The seven-membered azepane ring system is a key structural motif in a multitude of FDA-approved drugs and clinical candidates, demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-Alzheimer's properties.[1] Its inherent three-dimensional structure and synthetic accessibility make it an attractive core for the development of novel therapeutics. The introduction of a formyl group at the 4-position, protected by a tert-butyloxycarbonyl (Boc) group on the nitrogen, yields 1-Boc-4-formyl-azepane, a highly versatile intermediate for further chemical elaboration.

Physicochemical Properties of 1-Boc-4-formyl-azepane

A clear understanding of the fundamental properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses. The key physicochemical data for 1-Boc-4-formyl-azepane are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₁NO₃ | [3] |

| Molecular Weight | 227.30 g/mol | [3] |

| CAS Number | 1065608-54-9 | |

| Appearance | Typically an oil or low-melting solid | General Knowledge |

| Synonyms | tert-butyl 4-formylazepane-1-carboxylate | [3] |

Synthesis and Purification

The most direct and common laboratory-scale synthesis of 1-Boc-4-formyl-azepane involves the oxidation of the corresponding commercially available alcohol, tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate. This method is favored for its high efficiency and the relative stability of the starting materials and product.

Synthetic Workflow

The oxidation of a primary alcohol to an aldehyde is a foundational transformation in organic synthesis. For this specific conversion, reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane are effective. Below is a representative protocol using PCC.

Caption: Synthetic pathway for 1-Boc-4-formyl-azepane.

Experimental Protocol: Oxidation of tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate

Materials:

-

tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate (1.0 eq)

-

Pyridinium chlorochromate (PCC) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a stirred solution of tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) portion-wise at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of celite to remove the chromium salts.

-

Wash the filter cake with additional DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 1-Boc-4-formyl-azepane.[4][5]

Purification Insights

Flash column chromatography is the standard method for purifying 1-Boc-4-formyl-azepane.[5] The choice of an appropriate solvent system, typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is crucial for achieving good separation from any unreacted starting material and byproducts. The polarity of the eluent can be gradually increased to facilitate the elution of the product.

Analytical Characterization

Unequivocal structural confirmation is essential for any synthetic intermediate. The following spectroscopic methods are routinely employed to characterize 1-Boc-4-formyl-azepane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (δ 9.5-10.0 ppm) as a singlet or a narrow triplet, the tert-butyl protons of the Boc group (δ ~1.4 ppm) as a singlet, and a series of multiplets for the azepane ring protons.

-

¹³C NMR: The carbon NMR spectrum will display a distinctive resonance for the carbonyl carbon of the aldehyde at approximately δ 200-205 ppm. Other key signals include the carbonyl of the Boc group (δ ~155 ppm), the quaternary carbon of the Boc group (δ ~80 ppm), and the carbons of the azepane ring.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include a strong C=O stretching band for the aldehyde at approximately 1720-1740 cm⁻¹ and another strong C=O stretching band for the carbamate of the Boc group around 1680-1700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique that would show the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.

Applications in Drug Discovery: A Versatile Synthetic Intermediate

1-Boc-4-formyl-azepane is a valuable building block for the synthesis of more complex molecules, primarily due to the reactivity of the aldehyde functional group.

Reductive Amination

A primary application of 1-Boc-4-formyl-azepane is in reductive amination reactions.[6][7] This powerful C-N bond-forming reaction allows for the introduction of a wide variety of amine-containing fragments, leading to the synthesis of diverse libraries of compounds for biological screening.

Caption: Reductive amination of 1-Boc-4-formyl-azepane.

This one-pot reaction typically involves the in-situ formation of an iminium ion intermediate from the aldehyde and an amine, which is then reduced by a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃).[8] This method is highly favored in medicinal chemistry for its operational simplicity and broad substrate scope.[9]

Role in the Synthesis of Kinase Inhibitors

The azepane scaffold is increasingly being incorporated into the design of kinase inhibitors.[10] The ability to introduce diverse side chains at the 4-position via the formyl group allows for the exploration of the chemical space around the kinase active site, enabling the fine-tuning of potency and selectivity. While specific examples directly citing 1-Boc-4-formyl-azepane in the synthesis of named kinase inhibitors are proprietary or less commonly published, its utility as a versatile intermediate for this class of drugs is well-established within the drug discovery community.

Safety and Handling

1-Boc-4-formyl-azepane should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Based on data for similar compounds, it may be harmful if swallowed and can cause skin and eye irritation. Refer to the specific Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.

Conclusion

1-Boc-4-formyl-azepane is a synthetically valuable building block that provides a reliable entry point for the synthesis of a wide array of functionalized azepane derivatives. Its straightforward preparation, coupled with the versatile reactivity of the formyl group, makes it an indispensable tool for medicinal chemists and drug development professionals. The strategic use of this intermediate will undoubtedly continue to contribute to the discovery of novel therapeutics targeting a range of diseases.

References

-

Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. Atlantis Press. (2018). [Link]

- Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. [No source provided]

-

Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494. [Link]

-

Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate. Atlantis Press. (2018). [Link]

- Myers, A.

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. (2018). [Link]

- Combination of 1H and 13C NMR Spectroscopy. [No source provided]

-

Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent - BORIS Portal. (2025). [Link]

-

Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. (2019). [Link]

- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [No source provided]

-

1-Boc-4-formyl-azepane - CAS:1065608-54-9. Sunway Pharm Ltd. [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. (2021). [Link]

-

A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH. [Link]

- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [No source provided]

-

is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h. Organic Syntheses Procedure. [Link]

- 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. [No source provided]

-

Purification of Organic Compounds by Flash Column Chromatography. (2025). [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [Link]

-

1H-Azepine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Reductive BOC-Amination of Aldehydes. ResearchGate. (2001). [Link]

-

[- 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-*. Organic Syntheses Procedure. [Link]

-

How to purify a synthetic compound without TLC and Column chromatography?. (2019). [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. (2017). [Link]

-

1-Boc-4-AP. Wikipedia. [Link]

-

The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. (2014). [Link]

-

Cas 1065608-51-6,1-Boc-azepane-4-Methanol. Lookchem. [Link]

-

Synthesis and Structure-Activity Optimization of Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors. ResearchGate. (2024). [Link]

-

Scale-up Preparation, Column Chromatography-Free Purification of Protected Carbonyl Containing Biomass Molecules and Their Deriv. The Royal Society of Chemistry. (2023). [Link]

-

tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate, min 97%, 500 mg. CP Lab Safety. [Link]min-97-500-mg.html)

Sources

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. orgsyn.org [orgsyn.org]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic Characterization of 1-Boc-4-formyl-azepane: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for tert-butyl 4-formylazepane-1-carboxylate, commonly known as 1-Boc-4-formyl-azepane. This key synthetic intermediate, with the CAS Number 1065608-54-9, possesses a molecular formula of C₁₂H₂₁NO₃ and a molecular weight of 227.30 g/mol .[1] The structural elucidation of such molecules is paramount for researchers and professionals in drug development, and this guide offers a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

The following sections will present a comprehensive overview of the expected spectroscopic data, based on established principles and spectral data from analogous compounds. This guide is designed to serve as a valuable resource for the anaytical validation of 1-Boc-4-formyl-azepane in a laboratory setting.

Molecular Structure and Spectroscopic Correlation

The structure of 1-Boc-4-formyl-azepane, featuring a seven-membered azepane ring, a bulky tert-butoxycarbonyl (Boc) protecting group, and a reactive formyl group, gives rise to a distinct spectroscopic fingerprint. The conformational flexibility of the azepane ring and the electronic effects of the substituents are key determinants of the observed spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 1-Boc-4-formyl-azepane, both ¹H and ¹³C NMR provide critical information about the molecular framework.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to exhibit characteristic signals corresponding to the protons of the Boc group, the azepane ring, and the aldehyde. Due to the conformational isomers (rotamers) arising from the carbamate linkage, some proton signals may appear broadened.

Table 1: Predicted ¹H NMR Data for 1-Boc-4-formyl-azepane (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift |

| ~9.70 | s | 1H | H-8 (Aldehyde) | The deshielding effect of the carbonyl group places this proton far downfield. |

| ~3.50 - 3.30 | m | 4H | H-2, H-7 (Azepane) | Protons adjacent to the nitrogen atom are deshielded by its electronegativity. The multiplicity is complex due to coupling with adjacent methylene protons and potential diastereotopicity. |

| ~2.70 - 2.50 | m | 1H | H-4 (Azepane) | The methine proton at the site of the formyl group substitution. |

| ~1.90 - 1.60 | m | 6H | H-3, H-5, H-6 (Azepane) | Protons on the azepane ring, exhibiting complex coupling patterns. |

| 1.47 | s | 9H | H-12 (Boc group) | The nine equivalent protons of the tert-butyl group give a sharp singlet, a characteristic signature of the Boc protecting group. |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide a count of the unique carbon environments in the molecule, confirming the presence of all 12 carbon atoms.

Table 2: Predicted ¹³C NMR Data for 1-Boc-4-formyl-azepane (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |

| ~203.0 | C-8 (Aldehyde C=O) | The carbonyl carbon of the aldehyde is highly deshielded. |

| ~155.0 | C-10 (Carbamate C=O) | The carbonyl carbon of the Boc group. |

| ~79.5 | C-11 (Quaternary Boc C) | The quaternary carbon of the tert-butyl group. |

| ~50.0 | C-4 (Azepane CH) | The methine carbon bearing the formyl group. |

| ~45.0 | C-2, C-7 (Azepane CH₂) | Carbons adjacent to the nitrogen atom. |

| ~30.0 - 25.0 | C-3, C-5, C-6 (Azepane CH₂) | Aliphatic carbons of the azepane ring. |

| 28.5 | C-12 (Boc CH₃) | The three equivalent methyl carbons of the Boc group. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of 1-Boc-4-formyl-azepane in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire the spectra on a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -1 to 11 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 1-Boc-4-formyl-azepane is expected to show strong absorption bands characteristic of the aldehyde and carbamate carbonyl groups.

Table 3: Predicted IR Absorption Bands for 1-Boc-4-formyl-azepane

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Vibration |

| ~2930, ~2860 | Medium-Strong | C-H stretch | Aliphatic C-H bonds in the azepane ring and Boc group. |

| ~2720 | Weak | C-H stretch | Aldehydic C-H bond (Fermi resonance doublet). |

| ~1725 | Strong | C=O stretch | Aldehyde carbonyl. |

| ~1690 | Strong | C=O stretch | Carbamate carbonyl of the Boc group. |

| ~1450 | Medium | C-H bend | CH₂ scissoring and CH₃ asymmetric bending. |

| ~1160 | Strong | C-N stretch | Carbamate C-N bond. |

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small drop of the neat liquid sample of 1-Boc-4-formyl-azepane directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction to obtain the final absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Table 4: Predicted Mass Spectrometry Data for 1-Boc-4-formyl-azepane (Electron Ionization - EI)

| m/z | Predicted Ion | Rationale for Fragmentation |

| 227 | [M]⁺ | Molecular ion peak. |

| 171 | [M - C₄H₈]⁺ | Loss of isobutylene from the Boc group. |

| 128 | [M - Boc]⁺ | Loss of the entire Boc group. |

| 100 | [M - C₄H₈ - CHO]⁺ | Subsequent loss of the formyl group. |

| 57 | [C₄H₉]⁺ | tert-Butyl cation, a very common and stable fragment from the Boc group. |

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for instance, m/z 40-300.

-

Data Acquisition: Record the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of 1-Boc-4-formyl-azepane.

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of 1-Boc-4-formyl-azepane.

Conclusion

The predicted spectroscopic data presented in this guide provides a robust framework for the analytical characterization of 1-Boc-4-formyl-azepane. The combination of NMR, IR, and MS techniques allows for an unambiguous confirmation of its molecular structure. The detailed protocols and workflow are intended to assist researchers in the efficient and accurate analysis of this important synthetic building block.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

The Azepane Ring System: A Technical Guide to a Privileged Scaffold in Modern Drug Discovery

Abstract

The azepane scaffold, a seven-membered saturated nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in the design of contemporary therapeutics. While historically overshadowed by its five- and six-membered counterparts, the unique conformational flexibility and three-dimensional (3D) topology of the azepane ring offer unparalleled opportunities to explore novel chemical space and achieve potent, selective interactions with complex biological targets. This guide provides an in-depth analysis of the azepane core, detailing its structural characteristics, profound significance in medicinal chemistry, and the key synthetic strategies that have enabled its ascent. We will explore its role in FDA-approved drugs and provide validated experimental protocols for its synthesis and evaluation, offering researchers and drug development professionals a comprehensive resource to leverage this versatile scaffold in their discovery programs.

The Azepane Core: Structure and Conformational Landscape

Azepane, also known as hexamethyleneimine, is a saturated heterocycle with the chemical formula (CH₂)₆NH.[1] Unlike the relatively planar and rigid structures of smaller rings like pyrrolidine and piperidine, the seven-membered azepane ring possesses significant conformational flexibility.[2] This property is not a liability but a distinct advantage in drug design, allowing molecules to adopt optimal geometries for binding to protein targets.

The conformational landscape of azepane is complex, with the twist-chair conformation generally being the most stable.[3] However, boat and chair forms are also accessible, and the energy barrier between these conformations is relatively low.[3] The introduction of substituents on the ring can significantly bias this equilibrium, locking the ring into a specific conformation.[4] This ability to control the 3D shape of the molecule through substitution is a powerful tool for medicinal chemists to fine-tune binding affinity and selectivity.[2] This inherent three-dimensionality is a key feature that allows azepane-containing compounds to present functional groups in precise spatial arrangements, improving interactions within a target's binding pocket and enhancing the intellectual property landscape.[5]

The presence of the nitrogen atom provides a site for substitution, increases hydrophilicity, and can act as a hydrogen bond acceptor or a protonatable center at physiological pH, further enhancing the drug-like properties of the scaffold.[6]

Pharmaceutical Significance and Therapeutic Versatility

The azepane motif is a privileged scaffold found in numerous natural products, clinical candidates, and over 20 FDA-approved drugs.[7][8] Its derivatives have demonstrated a vast spectrum of pharmacological activities, underscoring their therapeutic potential across a wide range of diseases.[7][9]

Key therapeutic applications include:

-

Central Nervous System (CNS) Disorders: Azepane-based compounds are particularly prominent as antipsychotic, anticonvulsant, and antidepressant agents.[5][10]

-

Oncology: They have been developed as potent inhibitors of various kinases and other enzymes implicated in cancer, such as Poly (ADP-ribose) polymerase (PARP).[5][11]

-

Infectious Diseases: The scaffold is present in compounds with significant antibacterial, antifungal, and anti-tubercular activities.[7][9]

-

Metabolic Diseases: Certain azepane derivatives function as α-glucosidase inhibitors or oral blood glucose-lowering drugs for type 2 diabetes.[2][7]

The following table summarizes a selection of FDA-approved drugs that feature the azepane ring system, highlighting the scaffold's clinical success.

| Drug Name | Therapeutic Class | Mechanism of Action/Target |

| Tolazamide | Antidiabetic | Sulfonylurea, stimulates insulin secretion |

| Azelastine | Antihistamine | H1 receptor antagonist |

| Benazepril | ACE Inhibitor | Antihypertensive |

| Cetiedil | Vasodilator | Vasodilator and anti-sickling agent |

| Bazedoxifene | SERM | Selective Estrogen Receptor Modulator (Osteoporosis) |

| Mecillinam | Antibiotic | Penicillin-binding protein 2 inhibitor |

Table 1: Examples of FDA-Approved Drugs Containing the Azepane Scaffold.[1][2][5][9][12]

Synthetic Strategies: Accessing the Azepane Core

The synthesis of seven-membered rings has historically been challenging due to unfavorable entropic factors associated with cyclization.[13] However, modern synthetic chemistry has produced several robust and versatile methods to construct the azepane scaffold. The choice of synthetic route is critical, as it dictates the substitution patterns that can be achieved.

3.1. Key Synthetic Approaches

Several strategies have proven effective for synthesizing the azepane core.[14][15] These include:

-

Ring-Closing Reactions: Intramolecular cyclization of linear precursors.

-

Ring-Expansion Reactions: Expanding smaller, more readily available cyclic compounds.

-

Multi-step Sequences & Cycloadditions: Building the ring through convergent strategies.

The diagram below illustrates a generalized workflow for accessing functionalized azepanes.

Caption: Generalized workflow for the synthesis of azepane-based target molecules.

3.2. Experimental Protocol 1: Ring-Closing Metathesis (RCM)

RCM is a powerful method for forming the unsaturated azepine ring from a diene precursor, which can then be reduced to the saturated azepane.[16] This approach offers excellent functional group tolerance.

Objective: To synthesize a substituted tetrahydro-1H-azepine via RCM, followed by reduction.

Methodology:

-

Synthesis of Diene Precursor:

-

To a solution of a suitable amino alcohol (1.0 eq) in dichloromethane (DCM, 0.2 M), add a protected allylamine (e.g., N-tosylallylamine, 1.1 eq) and an aldehyde (e.g., acrolein, 1.1 eq).

-

Stir the reaction at room temperature for 12-24 hours.

-

Purify the resulting diene precursor by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).

-

-

Ring-Closing Metathesis:

-

Dissolve the diene precursor (1.0 eq) in anhydrous, degassed DCM (0.01 M).

-

Add a Grubbs-II or Hoveyda-Grubbs II catalyst (2-5 mol%).

-

Heat the reaction to reflux under an inert atmosphere (N₂) for 4-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction and concentrate under reduced pressure. Purify the resulting cyclic azepine by column chromatography.

-

-

Reduction to Azepane:

-

Dissolve the purified azepine (1.0 eq) in methanol (0.1 M).

-

Add Palladium on carbon (10% w/w, 10 mol%).

-

Place the reaction under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 6-18 hours.

-

Filter the reaction through a pad of Celite®, washing with methanol.

-

Concentrate the filtrate to yield the final azepane product.

-

Causality and Trustworthiness: The choice of a second-generation Grubbs-type catalyst is crucial for its higher activity and stability. The reaction is run under dilute conditions to favor the intramolecular RCM over intermolecular polymerization. The final hydrogenation step is a reliable and high-yielding method for saturating the ring, providing a self-validating system where product identity can be confirmed by the disappearance of olefinic protons in ¹H NMR spectroscopy.

3.3. Experimental Protocol 2: Photochemical Dearomative Ring Expansion

A cutting-edge strategy prepares complex azepanes from simple nitroarenes via a photochemical process that converts the nitro group into a singlet nitrene, triggering a ring expansion.[17][18] This method provides rapid access to polysubstituted azepanes that are difficult to synthesize otherwise.[17][18]

Objective: To synthesize a substituted azepane from a nitroarene precursor.

Methodology:

-

Photochemical Reaction Setup:

-

In a quartz reaction vessel, dissolve the substituted nitroarene (1.0 eq) and a suitable phosphine reagent (e.g., triethyl phosphite, 3.0 eq) in anhydrous acetonitrile (0.05 M).

-

Degas the solution with N₂ for 15 minutes.

-

Irradiate the mixture using a high-power blue LED (450 nm) at room temperature for 12-24 hours.

-

-

Workup and Isolation:

-

Monitor the reaction by LC-MS for the consumption of the starting material.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product is the intermediate azepine derivative. This can be purified by column chromatography or taken directly to the next step.

-

-

Hydrogenolysis to Azepane:

-

Dissolve the crude intermediate in a suitable solvent such as methanol or ethyl acetate.

-

Add a hydrogenation catalyst (e.g., Raney Nickel or Pd/C).

-

Stir under a hydrogen atmosphere (50 psi) at room temperature until the reaction is complete (6-24 hours).

-

Filter the catalyst and concentrate the solvent to yield the polysubstituted azepane.

-

Causality and Trustworthiness: This protocol leverages the specific reactivity of a light-induced singlet nitrene for skeletal editing. The use of a phosphite reagent is critical to trap the nitrene and facilitate the desired rearrangement.[18] The process is highly modular, as the substitution pattern of the starting nitroarene directly translates to the final azepane product.[17] The two-step sequence is validated by spectroscopic analysis at each stage.

Case Study: Azepane as a Protein Kinase B (Akt) Inhibitor

The dysregulation of the PI3K/Akt signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. The azepane scaffold has been explored for the design of potent Akt inhibitors.[19]

Hypothesized Mechanism of Action: We hypothesize that a novel azepane derivative, such as 1-(3,4-dimethoxybenzoyl)azepane, functions as an ATP-competitive inhibitor of Protein Kinase B (Akt). The azepane core acts as a scaffold to position the dimethoxybenzoyl group within the ATP-binding pocket of the kinase, disrupting downstream signaling and inducing apoptosis in cancer cells.[19]

Caption: Hypothesized intervention of an azepane derivative in the PI3K/Akt pathway.

4.1. Experimental Protocol: MTT Cell Viability Assay

This protocol is designed to test the cytotoxic effects of a potential azepane-based Akt inhibitor on a cancer cell line known to have an overactive PI3K/Akt pathway (e.g., PC-3, prostate cancer).

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of the test compound.

Methodology:

-

Cell Seeding:

-

Culture PC-3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-